SB 203580 sulfone

説明

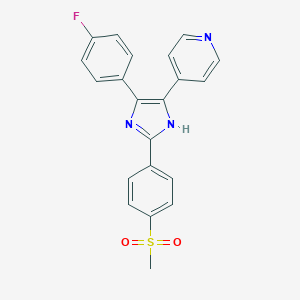

Structure

3D Structure

特性

IUPAC Name |

4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOVWJYINDYNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425014 | |

| Record name | SB 203580, Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-46-5 | |

| Record name | SB 203580, Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of SB 203580 Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 203580 is a potent and selective pyridinyl imidazole inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress, inflammation, and other external stimuli. Its sulfone metabolite, SB 203580 sulfone, is an active analog that also demonstrates significant biological activity. This technical guide provides a comprehensive overview of the mechanism of action of SB 203580 and its sulfone, with a focus on their molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate these functions.

Primary Mechanism of Action: p38 MAPK Inhibition

The principal mechanism of action for both SB 203580 and its sulfone analog is the inhibition of p38 MAPK. Specifically, SB 203580 is a selective inhibitor of the p38α and p38β isoforms.[1] The inhibition is achieved through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[2] It is important to note that SB 203580 inhibits the catalytic activity of p38 MAPK, but it does not block the activation of p38 itself by upstream kinases like MKK3 and MKK6.

The inhibition of p38 MAPK by SB 203580 and its sulfone leads to the suppression of a cascade of downstream signaling events. Key substrates of p38 that are affected include MAPK-activated protein kinase 2 (MAPKAPK-2) and the transcription factors ATF-2, Max, and MEF2.[3] The inhibition of MAPKAPK-2 activation, in turn, prevents the phosphorylation of heat shock protein 27 (HSP27).[4] This blockade of the p38 signaling pathway is central to the anti-inflammatory and other cellular effects of these compounds.

SB 203580 sulfone has been shown to inhibit cytokine-suppressive anti-inflammatory drug (CSAID) binding protein (CSBP)-mediated stress response signaling with high potency.[5]

Off-Target and Other Cellular Effects

Beyond its primary activity on p38 MAPK, SB 203580 exhibits several off-target effects, particularly at higher concentrations. Understanding these secondary mechanisms is crucial for the interpretation of experimental results.

Inhibition of Protein Kinase B (Akt)

SB 203580 has been observed to inhibit the phosphorylation and activation of protein kinase B (Akt), a critical component of the PI3K signaling pathway involved in cell survival and proliferation.[2]

Activation of Raf-1

At concentrations higher than those required for p38 inhibition (typically >20 µM), SB 203580 can paradoxically induce the activation of the serine/threonine kinase Raf-1.[2][6] This activation appears to be independent of Ras and uncoupled from the downstream MEK/ERK signaling pathway.[6]

Inhibition of BRAF V600E

In the context of melanoma, pyridinyl imidazole compounds including SB 203580 have been identified as inhibitors of the constitutively active BRAF V600E mutant kinase, leading to the disruption of the BRAF V600E-driven ERK MAPK pathway.[7]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for SB 203580 and SB 203580 sulfone against various targets.

Table 1: Inhibitory Activity of SB 203580 Sulfone

| Target | Assay Conditions | IC50 | Reference(s) |

| IL-1 Production | Monocytes | 0.2 µM | [5] |

| CSBP-mediated stress response signaling | Competitive binding | 0.03 µM | [5] |

| 5-Lipoxygenase (5-LO) | Semi-purified enzyme from RBL-1 cells | 24 µM | [2] |

Table 2: Inhibitory Activity of SB 203580

| Target | Isoform/Cell Line | IC50 | Reference(s) |

| p38 MAPK (SAPK2a) | 50 nM | [8] | |

| p38β2 MAPK (SAPK2b) | 500 nM | [8] | |

| p38 MAPK | THP-1 cells | 0.3-0.5 µM | [9] |

| Reactivating Kinase (RK) | In vitro | 0.6 µM | [4] |

| PKB Phosphorylation | 3-5 µM | [9] | |

| PDK1 | 3-10 µM | [9] | |

| SAPK/JNK | 3-10 µM | [9] | |

| IL-2-induced T cell proliferation | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | 3-5 µM | [9] |

| p70S6 Kinase | >10 µM | [9] |

Signaling Pathway Diagrams

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparative production of IL-1 beta and IL-1 alpha by LPS-stimulated human monocytes: ELISAs measurement revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raf 1 assay [biochem2.umin.jp]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to SB 203580 and its Sulfone Metabolite in the Context of the p38 MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyridinyl imidazole compound SB 203580 and its sulfone metabolite, focusing on their interaction with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details their mechanism of action, summarizes available quantitative data, provides experimental protocols for their characterization, and visualizes key pathways and workflows.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors. This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.

The canonical p38 MAPK pathway is initiated by the activation of upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAP2Ks, specifically MKK3 and MKK6. These dual-specificity kinases then phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Activated p38 MAPK can then phosphorylate a wide array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2, leading to a cellular response. Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).

SB 203580: A Selective p38 MAPK Inhibitor

SB 203580 is a widely used, potent, and selective, cell-permeable inhibitor of p38 MAPK. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates.[1] Notably, SB 203580 inhibits the catalytic activity of p38 MAPK but does not block the phosphorylation of p38 itself by upstream MKKs.[2]

SB 203580 Sulfone: An Analog of SB 203580

SB 203580 sulfone is an analog and a metabolite of SB 203580. It has also been shown to inhibit cellular processes mediated by the p38 MAPK pathway. For instance, it inhibits the production of Interleukin-1 (IL-1) in monocytes and competitively binds to CSAID (Cytokine Suppressive Anti-Inflammatory Drug) binding proteins, inhibiting stress response signaling.[3]

Quantitative Data and Selectivity Profile

Table 1: Inhibitory Activity of SB 203580

| Target | IC50 | Assay Type | Reference |

| p38α (SAPK2a) | 50 nM | Biochemical Kinase Assay | [4][5] |

| p38β2 (SAPK2b) | 500 nM | Biochemical Kinase Assay | [4][5] |

| LCK | >10 µM | Biochemical Kinase Assay | [4][5] |

| GSK-3β | >10 µM | Biochemical Kinase Assay | [4][5] |

| PKBα | >10 µM | Biochemical Kinase Assay | [4][5] |

| IL-2 induced T-cell proliferation | 3-5 µM | Cell-based Assay | [6][7] |

| p38 MAPK in THP-1 cells | 0.3-0.5 µM | Cell-based Assay | [6] |

| MAPKAPK2 stimulation | ~0.07 µM | Cell-based Assay | [6][8] |

| Total SAPK/JNK activity | 3-10 µM | Cell-based Assay | [6][8] |

| c-Raf | 2 µM | In vitro Kinase Assay | [9] |

Table 2: Inhibitory Activity of SB 203580 Sulfone

| Effect | IC50 | Assay Type | Reference |

| IL-1 production in monocytes | 0.2 µM | Cell-based Assay | [3] |

| Stress response signaling (CSBP binding) | 0.03 µM | Cell-based Assay | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for in vitro kinase assays and cell-based Western blotting to assess the inhibitory effects of compounds on the p38 MAPK pathway.

In Vitro p38 MAPK Kinase Assay

This assay measures the direct inhibition of p38 MAPK enzymatic activity.

Materials:

-

Recombinant active p38α MAPK

-

Biotinylated p38 MAPK substrate peptide (e.g., derived from MEF2A)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)

-

SB 203580 or SB 203580 sulfone

-

Streptavidin-coated plates

-

Phospho-specific antibody against the substrate peptide

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

Protocol:

-

Prepare serial dilutions of the inhibitor (SB 203580 or SB 203580 sulfone) in kinase assay buffer.

-

Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a no-inhibitor control.

-

Add 20 µL of recombinant p38α MAPK to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of a mixture containing the biotinylated substrate peptide and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 50 mM EDTA.

-

Transfer 50 µL of the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.

-

Wash the plate three times with wash buffer (e.g., TBS-T).

-

Add 50 µL of the phospho-specific primary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of TMB substrate and incubate until color develops.

-

Add 50 µL of stop solution and measure the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of p38 MAPK Pathway Activation in Cells

This protocol assesses the effect of inhibitors on the phosphorylation of downstream targets of p38 MAPK in a cellular context.

Materials:

-

Cell line (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

Stimulus (e.g., Anisomycin, LPS, TNF-α)

-

SB 203580 or SB 203580 sulfone

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-MAPKAPK2, anti-MAPKAPK2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of SB 203580 or SB 203580 sulfone for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 MAPK pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The p38 MAPK signaling cascade and the point of inhibition by SB 203580 and its sulfone analog.

Experimental Workflow for Inhibitor Screening

Caption: A general experimental workflow for the screening and characterization of p38 MAPK inhibitors.

Logical Relationship of Inhibition

Caption: The competitive inhibition mechanism of SB 203580 and its sulfone at the ATP-binding site of p38 MAPK.

References

- 1. SB203580 | Cell Signaling Technology [cellsignal.com]

- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB 203580 sulfone - MedChem Express [bioscience.co.uk]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cellgs.com [cellgs.com]

- 8. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

SB 203580 Sulfone: A Technical Guide to its Role in Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 203580 sulfone is a chemical analog of SB 203580, a widely studied and potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade plays a critical role in cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases. This technical guide provides a comprehensive overview of SB 203580 sulfone and its function in cytokine inhibition, drawing on the extensive research conducted on its parent compound, SB 203580, to elucidate its mechanism of action and potential applications.

Core Mechanism of Action: p38 MAPK Inhibition

The primary mechanism by which SB 203580 and its sulfone analog inhibit cytokine production is through the competitive inhibition of the p38 MAPK enzyme. Specifically, these compounds are ATP-competitive inhibitors that bind to the ATP pocket of p38α and p38β isoforms, preventing the phosphorylation of downstream targets. This blockade of p38 MAPK activity disrupts the signaling cascade that leads to the transcription and translation of pro-inflammatory cytokine genes.

The p38 MAPK pathway is a central regulator of the synthesis of numerous cytokines implicated in inflammatory responses, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). By inhibiting p38 MAPK, SB 203580 and its sulfone analog can effectively suppress the production of these key inflammatory mediators.

Quantitative Data on Inhibitory Activity

While extensive research has been conducted on SB 203580, specific quantitative data for SB 203580 sulfone is more limited. The available data for SB 203580 sulfone is presented below, alongside comparative data for SB 203580 to provide a broader context of its potential potency.

| Compound | Target | Assay System | IC50 |

| SB 203580 sulfone | IL-1 production | Monocytes | 0.2 µM[1][2] |

| SB 203580 sulfone | CSBP-mediated stress response signaling | 0.03 µM[1][2] | |

| SB 203580 | p38α (SAPK2a) | In vitro kinase assay | 50 nM[3][4][5] |

| SB 203580 | p38β2 (SAPK2b) | In vitro kinase assay | 500 nM[3][4][5] |

| SB 203580 | p38 MAPK activity | THP-1 cells | 0.3-0.5 µM[6] |

| SB 203580 | Reactivating Kinase (RK) | In vitro | 0.6 µM[7] |

| SB 203580 | IL-2-induced T cell proliferation | Primary human T cells, murine CT6 T cells, BAF F7 B cells | 3-5 µM[6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the inhibitory effects of compounds like SB 203580 sulfone on cytokine production. These should be optimized for specific cell types and experimental conditions.

Protocol 1: In Vitro Kinase Assay for p38 MAPK Inhibition

Objective: To determine the direct inhibitory effect of SB 203580 sulfone on p38 MAPK activity.

Materials:

-

Recombinant active p38α MAPK enzyme

-

MAPKAP-K2 (MK2) or ATF2 as a substrate

-

ATP (γ-³²P-ATP for radioactive detection or cold ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

SB 203580 sulfone stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other method for capturing phosphorylated substrate

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of SB 203580 sulfone in kinase reaction buffer.

-

In a 96-well plate, add the diluted inhibitor, recombinant p38 MAPK enzyme, and the substrate (MK2 or ATF2).

-

Initiate the kinase reaction by adding ATP (containing a tracer of γ-³²P-ATP if using radioactive detection).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. For non-radioactive methods, use a commercial kit (e.g., ADP-Glo™) to measure kinase activity.

-

Calculate the percentage of inhibition at each concentration of SB 203580 sulfone and determine the IC50 value.

Protocol 2: Cellular Assay for Cytokine Inhibition in Monocytes/Macrophages

Objective: To measure the effect of SB 203580 sulfone on the production of inflammatory cytokines in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte/macrophage cell line (e.g., THP-1, RAW 264.7)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

SB 203580 sulfone stock solution (in DMSO)

-

96-well cell culture plates

-

ELISA kits for the cytokines of interest (e.g., IL-1β, TNF-α, IL-6)

-

Cell lysis buffer for Western blotting or RNA extraction

-

Antibodies for Western blotting (e.g., anti-phospho-p38, anti-total-p38)

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of SB 203580 sulfone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the cells for a specified time (e.g., 4-24 hours, depending on the cytokine being measured).

-

Collect the cell culture supernatant for cytokine measurement by ELISA.

-

Lyse the cells to extract protein for Western blot analysis of p38 MAPK phosphorylation or to extract RNA for qPCR analysis of cytokine gene expression.

-

Perform ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

-

Analyze the dose-dependent inhibition of cytokine production by SB 203580 sulfone and calculate IC50 values.

Conclusion

SB 203580 sulfone, as an analog of the well-characterized p38 MAPK inhibitor SB 203580, holds significant potential as a tool for studying and potentially treating inflammatory conditions. Its demonstrated ability to inhibit IL-1 production in monocytes at a sub-micromolar concentration highlights its potency. While more research is needed to fully characterize its inhibitory profile against a broader range of cytokines and its selectivity compared to its parent compound, the existing data strongly suggest that its mechanism of action is centered on the inhibition of the p38 MAPK signaling pathway. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of SB 203580 sulfone in the context of cytokine-mediated inflammation.

References

- 1. SB 203580 sulfone - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB 203580 and its Sulfone Analog in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pyridinyl imidazole compound SB 203580 and its sulfone analog, key pharmacological tools in the study of inflammatory processes. By selectively targeting the p38 mitogen-activated protein kinase (MAPK) pathway, these small molecules have been instrumental in elucidating the signaling cascades that drive the production of pro-inflammatory cytokines and other mediators. This document details their mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to p38 MAPK Inhibition in Inflammation

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Activation of p38 MAPK leads to a cascade of downstream events, culminating in the increased expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK have become invaluable tools for dissecting these pathways and represent a promising therapeutic strategy for a range of inflammatory diseases.

SB 203580 is a potent, selective, and cell-permeable inhibitor of p38α (SAPK2a) and p38β2 (SAPK2b) isoforms.[2][3] It exerts its effect by competitively binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. Its analog, SB 203580 sulfone, has also been shown to inhibit inflammatory signaling, notably IL-1 production in monocytes.[4]

Mechanism of Action and Signaling Pathway

SB 203580 and its sulfone analog intervene at a crucial juncture in the inflammatory signaling cascade. The p38 MAPK pathway is typically activated by upstream kinases (MKK3/6) in response to stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines. Activated p38 then phosphorylates a range of downstream targets, including MAPK-activated protein kinase 2 (MAPKAPK2). This, in turn, leads to the stabilization of mRNAs encoding inflammatory proteins, such as TNF-α and IL-6, promoting their translation.

By inhibiting p38 MAPK, SB 203580 and its analog block these downstream events, leading to a reduction in the production of inflammatory mediators.

Quantitative Data and Efficacy

The inhibitory potency of SB 203580 and its sulfone analog has been characterized in various in vitro assays. The following tables summarize key quantitative data.

| Compound | Target | Assay System | IC50 | Reference |

| SB 203580 | p38α (SAPK2a) | In vitro kinase assay | 50 nM | [2][3] |

| p38β2 (SAPK2b) | In vitro kinase assay | 500 nM | [2][3] | |

| IL-2 induced T-cell proliferation | Primary human T-cells | 3-5 µM | [5] | |

| p38-MAPK stimulation of MAPKAPK2 | In vitro kinase assay | ~0.07 µM | [5] | |

| LPS-induced cytokine synthesis | THP-1 cells | 0.3-0.5 µM | [5] | |

| SB 203580 sulfone | IL-1 production | Monocytes | 0.2 µM | [4] |

| CSBP-mediated stress response | - | 0.03 µM | [4] |

Table 1: In Vitro Inhibitory Activity of SB 203580 and SB 203580 Sulfone

| Compound | Model | Effect | Reference |

| SB 203580 | LPS-induced inflammation in ewes | Reduced IL-1β and IL-6 synthesis in the hypothalamus. | [6] |

| Experimentally induced arthritis in rats and mice | Inhibited circulating concentrations of IL-6 and TNF-α. | [6] | |

| Endotoxin-induced shock in mice | Reduced mortality. | [6] |

Table 2: In Vivo Anti-inflammatory Effects of SB 203580

Experimental Protocols

Detailed methodologies are crucial for the successful application of these inhibitors in research. Below are outlines for key experiments.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory effect of compounds like SB 203580.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant active p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and the kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of SB 203580, SB 203580 sulfone, or a vehicle control (e.g., DMSO).

-

Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Detection: Measure the extent of substrate phosphorylation. This can be done by separating the reaction products by SDS-PAGE and detecting the radiolabeled phosphate incorporated into the substrate via autoradiography or by using phospho-specific antibodies in a Western blot.

Cellular Assay for Cytokine Production in Monocytes/Macrophages

This protocol assesses the effect of p38 MAPK inhibitors on the production of inflammatory cytokines in a cellular context.

Methodology:

-

Cell Culture: Culture human monocytic cell lines (e.g., THP-1) or primary monocytes in appropriate medium.

-

Pre-treatment: Pre-incubate the cells with various concentrations of SB 203580, SB 203580 sulfone, or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), at a concentration of 10-100 ng/mL.

-

Incubation: Incubate the stimulated cells for a period of 4-24 hours to allow for cytokine production and secretion.

-

Sample Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Western Blot Analysis of p38 MAPK Phosphorylation

This method is used to determine if a compound inhibits the activation of p38 MAPK itself or acts on its downstream targets.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described in the cellular assay for cytokine production. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Downstream Effects and Gene Expression

Inhibition of p38 MAPK by SB 203580 has been shown to affect the expression of a wide array of genes involved in the inflammatory response. In fibroblast-like synoviocytes, approximately one-third of TNF-α-induced genes are regulated by the p38 MAPK pathway. These downstream targets include:

-

Pro-inflammatory Cytokines and Chemokines: Interleukins (e.g., IL-6) and chemokines.

-

Proteases: Matrix metallopeptidases (MMPs).

-

Metabolism-related Genes: Cyclooxygenases (e.g., COX-2).

-

Signal Transduction Molecules and Transcription Factors.

Conclusion

SB 203580 has been a cornerstone in inflammation research, providing a means to specifically probe the function of the p38 MAPK pathway. Its well-characterized inhibitory profile against p38α and p38β has enabled significant advances in our understanding of how inflammatory signals are transduced. The available data on its sulfone analog suggests a similar, potent anti-inflammatory activity, particularly in the inhibition of IL-1 production. For researchers and drug development professionals, these compounds remain critical tools for investigating the molecular underpinnings of inflammation and for the validation of p38 MAPK as a therapeutic target. Careful consideration of the specific experimental context and the use of appropriate controls are paramount for the robust interpretation of data generated with these inhibitors.

References

- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SB 203580 sulfone - MedChem Express [bioscience.co.uk]

- 5. selleckchem.com [selleckchem.com]

- 6. Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

SB 203580 Sulfone: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical probes is paramount. This guide provides an in-depth look at SB 203580 sulfone, an analog of the widely used p38 MAPK inhibitor, SB 203580. This document will serve as a technical resource, detailing its known activities, relevant experimental protocols, and its place within the broader context of cellular signaling research.

Introduction

SB 203580 sulfone is a chemical compound closely related to SB 203580, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the study of various diseases. While SB 203580 has been extensively characterized as an active inhibitor of p38α and p38β isoforms, SB 203580 sulfone is often utilized in research as a negative control. Its structural similarity to SB 203580, coupled with its significantly reduced or absent inhibitory activity on p38 MAPK, makes it an ideal tool to delineate p38 MAPK-dependent effects from off-target activities of the parent compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₆FN₃O₂S |

| Molecular Weight | 393.43 g/mol |

| CAS Number | 152121-46-5 |

Biological Activity and Quantitative Data

While not a potent p38 MAPK inhibitor, SB 203580 sulfone has been shown to exhibit some biological activity. It is crucial to consider these activities when designing experiments.

| Target/Assay | IC₅₀ Value | Notes |

| IL-1 Production (in monocytes) | 0.2 µM[1] | Inhibition of interleukin-1 production. |

| CSBP-mediated Stress Response Signaling | 0.03 µM[1] | Competitive binding to Cytokine-Suppressive Anti-Inflammatory Drug (CSAID) binding proteins. |

Note: The inhibitory concentrations for these activities are important to consider, as they may overlap with concentrations used in cellular assays.

Comparative Data: SB 203580

For context, the inhibitory activities of the parent compound, SB 203580, are provided below. The stark difference in p38 MAPK inhibition highlights the utility of SB 203580 sulfone as a negative control.

| Target | IC₅₀ Value |

| p38α (SAPK2a) | 50 nM |

| p38β (SAPK2b) | 500 nM |

| LCK | >10 µM |

| GSK-3β | >10 µM |

| PKBα | >10 µM |

SB 203580 displays 100-500-fold selectivity for p38α/β over other kinases like LCK, GSK-3β, and PKBα.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for key experiments involving SB 203580 sulfone and its parent compound.

Protocol 1: Inhibition of IL-1β Production in Monocytes

This protocol is designed to measure the effect of SB 203580 sulfone on the production of the pro-inflammatory cytokine IL-1β in a human monocytic cell line, such as THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

SB 203580 sulfone

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

-

Remove the PMA-containing medium and replace it with fresh, serum-free medium.

-

Pre-treat the cells with various concentrations of SB 203580 sulfone (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-1β production.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of IL-1β inhibition against the log concentration of SB 203580 sulfone.

Protocol 2: Competitive Binding Assay for CSBP

This assay determines the ability of SB 203580 sulfone to compete with a known ligand for binding to CSAID binding proteins (CSBPs), which are often p38 MAP kinases.

Materials:

-

Recombinant human p38α (CSBP)

-

Radiolabeled ligand for p38 MAPK (e.g., [³H]-SB 203580)

-

SB 203580 sulfone

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a microcentrifuge tube, combine the recombinant p38α enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of SB 203580 sulfone in the assay buffer.

-

Include a control with no competitor and a control with a known potent inhibitor (e.g., SB 203580) for maximum displacement.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Rapidly filter the reaction mixture through a glass fiber filter using a vacuum manifold to separate the protein-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of bound radioligand against the log concentration of SB 203580 sulfone to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade activated by various cellular stressors and inflammatory cytokines.

Caption: The p38 MAPK signaling cascade.

Experimental Workflow: Validating a p38 MAPK Inhibitor

This workflow illustrates the logical steps to confirm the activity and specificity of a putative p38 MAPK inhibitor using SB 203580 sulfone as a negative control.

Caption: Workflow for p38 MAPK inhibitor validation.

Conclusion

SB 203580 sulfone serves as an indispensable chemical probe for researchers investigating the p38 MAPK signaling pathway. Its structural similarity to the potent inhibitor SB 203580, combined with its lack of significant p38 MAPK inhibitory activity, makes it an excellent negative control. By using SB 203580 and its sulfone analog in parallel, researchers can more confidently attribute observed cellular effects to the specific inhibition of the p38 MAPK pathway, thereby avoiding misinterpretation of data due to potential off-target effects. This guide provides the necessary technical information and experimental frameworks to effectively utilize SB 203580 sulfone in a research setting.

References

Investigating Cellular Pathways with SB 203580 Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 203580 sulfone is a pyridinyl imidazole compound and a close structural analog of the well-characterized p38 MAPK inhibitor, SB 203580. While structurally similar, SB 203580 sulfone serves a distinct role in cellular pathway investigations. This technical guide provides a comprehensive overview of SB 203580 sulfone, its mechanism of action, and its application in research, with a focus on its use as a tool to probe inflammatory signaling. This document will detail its biochemical activities, provide experimental protocols, and present signaling pathways to facilitate its effective use in a laboratory setting.

Mechanism of Action and Cellular Effects

SB 203580 sulfone's primary recognized activity is the inhibition of interleukin-1 (IL-1) production in monocytes.[1][2] Unlike its parent compound, SB 203580, which is a potent, ATP-competitive inhibitor of p38α and p38β MAP kinases, SB 203580 sulfone is often utilized as a negative control in p38 MAPK studies, suggesting it lacks significant direct inhibitory activity against p38 MAPK.[3]

The mechanism by which SB 203580 sulfone inhibits IL-1 production is linked to its ability to bind to Cytokine Suppressive Anti-Inflammatory Drug (CSAID) binding proteins (CSBP).[1][2] This interaction is believed to interfere with the signaling cascade that leads to the synthesis and release of IL-1, a key mediator of inflammation.

Quantitative Data

The following tables summarize the known quantitative data for SB 203580 sulfone and its parent compound, SB 203580, for comparative purposes.

Table 1: Inhibitory Activity of SB 203580 Sulfone

| Target | Assay System | IC50 |

| IL-1 Production | Human Monocytes | 0.2 µM |

| CSBP Binding | Stress Response Signaling | 0.03 µM |

| 5-Lipoxygenase (5-LO) | Semi-purified enzyme from RBL-1 cells | 24 µM |

Table 2: Inhibitory Activity of SB 203580 (Parent Compound)

| Target | IC50 |

| p38α (SAPK2a) | 50 nM |

| p38β2 (SAPK2b) | 500 nM |

| LCK | >10 µM |

| GSK-3β | >10 µM |

| PKBα | >10 µM |

| MAPKAP Kinase-2 | ~0.07 µM |

| JNK | 3-10 µM |

Signaling Pathways

The signaling pathways affected by SB 203580 sulfone and its parent compound are distinct. SB 203580 directly inhibits the p38 MAPK cascade, while SB 203580 sulfone's effects are primarily on the IL-1 production pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of SB 203580 sulfone.

Inhibition of IL-1β Production in Monocytes

Objective: To quantify the inhibitory effect of SB 203580 sulfone on the production of IL-1β in cultured human monocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS).

-

SB 203580 sulfone (dissolved in DMSO).

-

SB 203580 (as a positive control for p38 MAPK-dependent effects, dissolved in DMSO).

-

Vehicle control (DMSO).

-

Human IL-1β ELISA kit.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

-

Pre-treatment: Pre-incubate the cells with various concentrations of SB 203580 sulfone (e.g., 0.01, 0.1, 1, 10 µM), SB 203580 (as a control), or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-1β production. Include an unstimulated control group.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

-

ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of IL-1β in each sample based on the standard curve. Determine the IC50 value for SB 203580 sulfone.

Western Blot Analysis of p38 MAPK Activation

Objective: To determine if SB 203580 sulfone affects the phosphorylation of p38 MAPK, confirming its lack of direct inhibitory activity on the kinase itself.

Materials:

-

Cells responsive to a p38 MAPK activator (e.g., HeLa or NIH/3T3 cells).

-

Appropriate cell culture medium and supplements.

-

p38 MAPK activator (e.g., Anisomycin or Sorbitol).

-

SB 203580 sulfone.

-

SB 203580 (as a positive control for inhibition of downstream signaling).

-

Vehicle control (DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with SB 203580 sulfone, SB 203580, or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and apply chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

Conclusion

SB 203580 sulfone is a valuable research tool for investigating inflammatory pathways, specifically those involving the production of IL-1. Its distinction from SB 203580 as a non-inhibitor of p38 MAPK makes it an excellent negative control for studies involving its parent compound and allows for the specific interrogation of IL-1-mediated cellular events. By utilizing the information and protocols provided in this guide, researchers can effectively employ SB 203580 sulfone to dissect the complex signaling networks that govern inflammation and cellular stress responses.

References

In-Depth Technical Guide: SB 203580 Sulfone for Studying Stress Response Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 203580 sulfone, a notable analog of the widely studied p38 MAP kinase inhibitor SB 203580, serves as a valuable tool for investigating cellular stress response signaling pathways. As a cell-permeable and ATP-competitive inhibitor, it demonstrates potent inhibition of p38 MAP kinase, a key regulator of inflammatory cytokine production and cellular responses to environmental stressors. This technical guide provides a comprehensive overview of SB 203580 sulfone, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its application in stress response research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize SB 203580 sulfone in their studies.

Introduction

The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that govern a multitude of cellular processes, including proliferation, differentiation, apoptosis, and the response to stress. Among these, the p38 MAPK pathway is a central hub for integrating signals from various environmental and cellular stressors, such as inflammatory cytokines, UV radiation, and osmotic shock. Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases and other pathologies, making it a significant target for therapeutic intervention and a key area of scientific investigation.

SB 203580 sulfone is a sulfonyl analog of the pyridinylimidazole compound SB 203580. Like its parent compound, SB 203580 sulfone functions as a potent and selective inhibitor of p38 MAPK. Its mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and effectively blocking the propagation of the stress-induced signal. This inhibitory action makes SB 203580 sulfone a powerful pharmacological tool for dissecting the intricate roles of the p38 MAPK pathway in cellular stress responses.

Mechanism of Action and Signaling Pathway

SB 203580 sulfone exerts its inhibitory effects by targeting the p38 MAP kinase. The p38 MAPK signaling cascade is typically initiated by upstream kinases, MKK3 and MKK6, which are themselves activated by a variety of stress-induced stimuli. Upon activation, p38 MAPK phosphorylates a range of downstream effectors, including transcription factors and other kinases, leading to a coordinated cellular response.

By competitively inhibiting ATP binding to p38 MAPK, SB 203580 sulfone effectively curtails this signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators of the inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data for SB 203580 sulfone, providing key metrics for its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of SB 203580 Sulfone

| Target | Assay Conditions | IC50 | Reference |

| p38 Kinase | Biochemical assay | 30 nM | [1] |

| IL-1 Production | Human monocytes | 200 nM | [1] |

| Stress Response Signaling | Cellular assay | 30 nM | [2] |

| 5-Lipoxygenase (5-LO) | Semi-purified enzyme from RBL-1 cells | 24 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SB 203580 sulfone to study stress response signaling.

General Guidelines for Handling and Storage

-

Solubility: SB 203580 sulfone is soluble in DMSO.

-

Storage: Store the solid compound at -20°C. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro p38 MAP Kinase Activity Assay

This protocol outlines a general procedure for assessing the inhibitory effect of SB 203580 sulfone on p38 MAPK activity in a biochemical assay.

Materials:

-

Recombinant active p38 MAPK

-

MAPKAP Kinase-2 (MAPKAPK-2) as a substrate

-

SB 203580 sulfone

-

Kinase assay buffer

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant active p38 MAPK, and MAPKAPK-2.

-

Add varying concentrations of SB 203580 sulfone (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of SB 203580 sulfone and determine the IC50 value.

Inhibition of Cytokine Production in Monocytes

This protocol describes a cell-based assay to measure the effect of SB 203580 sulfone on the production of IL-1β in human monocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

SB 203580 sulfone

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Human IL-1β ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood or culture the monocytic cell line.

-

Seed the cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of SB 203580 sulfone (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value of SB 203580 sulfone for the inhibition of IL-1β production.

Western Blot Analysis of p38 MAPK Pathway Activation

This protocol details the use of Western blotting to assess the effect of SB 203580 sulfone on the phosphorylation of downstream targets of p38 MAPK.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Stress-inducing agent (e.g., anisomycin, UV radiation)

-

SB 203580 sulfone

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-HSP27)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with SB 203580 sulfone for 1-2 hours.

-

Induce cellular stress using the chosen agent for the appropriate duration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of SB 203580 sulfone on the phosphorylation of the target protein.

Conclusion

SB 203580 sulfone is a potent and valuable research tool for the elucidation of stress response signaling pathways mediated by p38 MAP kinase. Its well-defined inhibitory activity and cell permeability make it suitable for a range of in vitro and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use by researchers in the fields of cell biology, immunology, and drug discovery. Careful consideration of its selectivity profile and appropriate experimental design will enable scientists to further unravel the complex roles of p38 MAPK in health and disease.

References

Technical Guide: Preliminary Studies on SB 203580 and its Sulfone Analog

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary research surrounding the p38 MAP kinase inhibitor, SB 203580, and its analog, SB 203580 sulfone. Due to the limited availability of specific data on SB 203580 sulfone, this document focuses on the extensive studies of the parent compound, SB 203580, to provide a foundational understanding of its mechanism of action, experimental protocols, and effects on signaling pathways. The available quantitative data for SB 203580 sulfone is presented separately.

Core Compound Profiles

SB 203580 is a pyridinyl imidazole compound that acts as a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by binding competitively to the ATP pocket of the p38 kinase, thereby inhibiting its catalytic activity.[1] SB 203580 sulfone is an analog of SB 203580.[2]

Quantitative Data Summary

The following tables summarize the key quantitative metrics from preliminary studies.

Table 1: Inhibitory Activity of SB 203580 Sulfone

| Target/Process | Cell Type/System | IC50 Value | Reference |

|---|---|---|---|

| IL-1 Production | Monocytes | 0.2 µM | [2] |

| CSBP-mediated Stress Response | In vitro | 0.03 µM |[2] |

Table 2: Inhibitory Activity of SB 203580

| Target/Process | Cell Type/System | IC50 Value | Reference |

|---|---|---|---|

| p38α (SAPK2a) | In vitro | 50 nM | |

| p38β2 (SAPK2b) | In vitro | 500 nM | |

| Reactivating Kinase (RK) | In vitro | 0.6 µM | [3] |

| p38-MAPK stimulation of MAPKAPK2 | In vitro | ~70 nM | [4][5] |

| LPS-induced Cytokine Synthesis | THP-1 cells | 50 - 100 nM | [5] |

| IL-2-induced T Cell Proliferation | Primary Human T cells | 3 - 5 µM | [5] |

| Phosphoinositide-dependent protein kinase (PDK1) | In vitro | 3 - 10 µM | [5] |

| Protein Kinase B (PKB/Akt) Phosphorylation | T cells | - |

| Total SAPK/JNK Activity | In vitro | 3 - 10 µM |[4][5] |

Table 3: Recommended Experimental Concentrations for SB 203580

| Application | Concentration | Notes | Reference |

|---|---|---|---|

| General Cell Culture Assays | 1 - 10 µM | Standard range for inhibiting p38 in vitro. | |

| High Concentration Effects | > 20 µM | Can induce activation of Raf-1 kinase. |

| Pre-treatment of Cultured Cells | 10 µM | 1-2 hours prior to stimulation. |[1] |

Signaling Pathways and Mechanisms of Action

SB 203580 primarily targets the p38 MAPK pathway, which is a critical signaling cascade involved in cellular responses to stress, inflammation, and cytokines.[1][6]

Caption: Inhibition of the p38 MAPK signaling pathway by SB 203580.

While selective, SB 203580 can exhibit off-target effects, particularly at different concentrations. It has been shown to inhibit Protein Kinase B (PKB/Akt) phosphorylation and, at high concentrations, can paradoxically activate Raf-1.

Caption: Primary and notable off-target activities of SB 203580.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of experimental results. The following are generalized protocols based on cited literature.

-

Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of SB 203580 powder in 1.32 ml of DMSO.[1]

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles.[1]

-

Cell Treatment: For cell-based assays, dilute the stock solution in a culture medium to the desired final concentration (typically 1-10 µM).

-

Pre-treatment: It is recommended to pre-treat cells with SB 203580 for 1-2 hours before applying a stimulus (e.g., LPS, TGF-β1) to ensure adequate uptake and target inhibition.[1]

This protocol is a standard method to assess the inhibitory effect of SB 203580 on p38 MAPK activity by measuring the phosphorylation status of p38 or its downstream targets.

Caption: A typical experimental workflow for Western Blotting.

-

Sample Preparation: After cell treatment with SB 203580 and/or stimulus, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total p38 MAPK as a loading control.

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

This method allows for the visualization of protein localization within cells, such as the nuclear translocation of transcription factors downstream of p38.

-

Cell Culture: Grow cells (e.g., Human Bronchial Fibroblasts) on glass coverslips.[7]

-

Treatment: Treat cells as required (e.g., 10 µM SB 203580 for 1 hour, followed by stimulation with 5 ng/mL TGF-β1).[7]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Staining: Incubate with the primary antibody (e.g., anti-pSmad2) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[7]

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope. Analyze fluorescence intensity in specific cellular compartments (e.g., the nucleus) using software like ImageJ.[7]

Conclusion

The available preliminary data for SB 203580 sulfone indicates its potential as an inhibitor of inflammatory pathways. However, the body of research is currently limited. The extensive studies on its parent compound, SB 203580, provide a robust framework for understanding its likely mechanism of action through the inhibition of the p38 MAPK pathway. Researchers investigating SB 203580 sulfone can leverage the protocols and mechanistic insights established for SB 203580 as a starting point for further in-depth characterization and development. Future studies should focus on defining the specific inhibitory profile, selectivity, and cellular effects of the sulfone analog.

References

- 1. SB203580 | Cell Signaling Technology [cellsignal.com]

- 2. SB 203580 sulfone - MedChem Express [bioscience.co.uk]

- 3. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. p38-mapk inhibitor sb203580: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

SB 203580 Sulfone: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 203580 sulfone is a chemical analog of SB 203580, a well-characterized and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). While SB 203580 has been extensively studied for its role in cellular signaling pathways related to stress and inflammation, SB 203580 sulfone exhibits distinct inhibitory properties. This document provides detailed application notes and experimental protocols for the use of SB 203580 sulfone in biomedical research, with a focus on its effects on cytokine production and stress response signaling.

Mechanism of Action

SB 203580 sulfone is recognized as an inhibitor of Interleukin-1 (IL-1) production in monocytes and demonstrates competitive binding to Cytokine Suppressive Anti-Inflammatory Drug (CSAID) binding proteins (CSBP), thereby inhibiting stress-mediated signaling pathways.[1][2][3] Its parent compound, SB 203580, is a selective inhibitor of p38 MAPK, specifically targeting the SAPK2a/p38 and SAPK2b/p38β2 isoforms.[3][4][5] SB 203580 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of p38 MAPK.[3][5][6] This inhibition prevents the phosphorylation of downstream targets, such as MAPKAPK-2 and the transcription factor ATF-2, which are involved in cellular responses to stress and inflammation.[7] At higher concentrations (above 20 µM), SB 203580 has been observed to potentially activate the serine/threonine kinase Raf-1.[6]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of SB 203580 sulfone and its analog, SB 203580, against various targets. This data is crucial for designing experiments and interpreting results.

| Compound | Target | System/Cell Line | IC50 Value | Reference |

| SB 203580 sulfone | IL-1 Production | Monocytes | 0.2 µM | [1][2][3] |

| SB 203580 sulfone | Stress Response Signaling (CSBP binding) | In vitro | 0.03 µM | [1][2][3] |

| SB 203580 sulfone | 5-Lipoxygenase (5-LO) | RBL-1 cells (semi-purified enzyme) | 24 µM | [2][3] |

| SB 203580 | SAPK2a/p38 | In vitro | 50 nM | [3][4][5] |

| SB 203580 | SAPK2b/p38β2 | In vitro | 500 nM | [3][4][5] |

| SB 203580 | LPS-induced cytokine synthesis | THP-1 cells | 50-100 nM | [8] |

| SB 203580 | IL-2-induced T cell proliferation | Primary human T cells, murine CT6 T cells, BAF F7 B cells | 3-5 µM | [8] |

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the inhibitory action of SB 203580, the parent compound of SB 203580 sulfone. This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.

Caption: The p38 MAPK signaling cascade and the point of inhibition by SB 203580 and its analogs.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for investigating the effects of SB 203580 sulfone on a cellular process, such as cytokine production or stress response.

Caption: A generalized workflow for studying the cellular effects of SB 203580 sulfone.

Experimental Protocols

Stock Solution Preparation

-

Compound: SB 203580 sulfone

-

Solvent: Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution.

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate mass of SB 203580 sulfone in the calculated volume of DMSO. For example, for a compound with a molecular weight of 393.44 g/mol , dissolve 3.93 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Protocol 1: Inhibition of IL-1β Production in Monocytes

This protocol details the steps to measure the inhibitory effect of SB 203580 sulfone on IL-1β production in cultured human monocytes stimulated with lipopolysaccharide (LPS).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

SB 203580 sulfone stock solution (10 mM in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Human IL-1β ELISA kit.

Procedure:

-

Cell Seeding: Seed monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Pre-treatment: Prepare serial dilutions of SB 203580 sulfone in culture medium. Add 50 µL of the diluted compound to the wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest SB 203580 sulfone concentration.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

-

Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

ELISA: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-1β production for each concentration of SB 203580 sulfone compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Protocol 2: Western Blot Analysis of p38 MAPK Pathway Inhibition

This protocol describes how to assess the inhibitory effect of SB 203580 sulfone on the p38 MAPK signaling pathway by measuring the phosphorylation of a downstream target, such as HSP27.

Materials:

-

Cells responsive to p38 MAPK activation (e.g., HeLa, NIH/3T3).

-

DMEM or other suitable culture medium with 10% FBS and 1% penicillin-streptomycin.

-

SB 203580 sulfone stock solution (10 mM in DMSO).

-

A stress-inducing agent (e.g., Anisomycin, Sorbitol, UV radiation).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, anti-phospho-p38, anti-p38.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of SB 203580 sulfone (e.g., 0.1 µM to 20 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Stimulation:

-

Induce stress by adding a stimulating agent (e.g., 10 µg/mL Anisomycin for 30 minutes) or by exposing the cells to UV radiation. Include an unstimulated control.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by SB 203580 sulfone.

-

Concluding Remarks

SB 203580 sulfone serves as a valuable research tool for investigating cellular pathways involved in inflammation and stress. The protocols provided herein offer a framework for characterizing its inhibitory activities. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of dose-response and time-course effects is essential for obtaining robust and reproducible data.

References

- 1. SB203580 | Cell Signaling Technology [cellsignal.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. promega.com [promega.com]

- 4. selleckchem.com [selleckchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. support.nanotempertech.com [support.nanotempertech.com]

- 7. montanamolecular.com [montanamolecular.com]

- 8. scitovation.com [scitovation.com]

Application Notes and Protocols for SB 203580 Sulfone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 203580 sulfone is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). As an analog of the widely studied p38 inhibitor SB 203580, the sulfone derivative offers a valuable tool for investigating the role of the p38 MAPK signaling pathway in various cellular processes.[1] This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in proliferation, apoptosis, and inflammation.[2] These application notes provide detailed protocols for the use of SB 203580 sulfone in cell culture, including information on its mechanism of action, preparation, and application in key cellular assays.

Mechanism of Action

SB 203580 sulfone, similar to its parent compound, functions as an ATP-competitive inhibitor of p38 MAPK.[1] The p38 MAPK cascade is a key signaling pathway that responds to a variety of extracellular stimuli, including stress and cytokines. This pathway involves a series of protein kinase phosphorylations that ultimately activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream targets, including transcription factors and other kinases, to regulate a wide array of cellular functions. By binding to the ATP pocket of p38 MAPK, SB 203580 sulfone prevents the phosphorylation of its downstream substrates, thereby inhibiting the signaling cascade.[2]

Signaling Pathway

Caption: p38 MAPK Signaling Pathway and Inhibition by SB 203580 Sulfone.

Data Presentation

The following tables summarize the quantitative data for SB 203580 sulfone and its parent compound, SB 203580.

| Compound | Target | Assay | IC₅₀ | Cell Type/System |

| SB 203580 Sulfone | p38 MAPK | Kinase Assay | 30 nM | Not specified |

| SB 203580 Sulfone | IL-1 Production | Cytokine Inhibition | 200 nM | Human Monocytes |

| SB 203580 Sulfone | CSBP Binding | Binding Assay | 30 nM | Not specified |

| SB 203580 | p38α (SAPK2a) | Kinase Assay | 50 nM | Not specified |

| SB 203580 | p38β2 (SAPK2b) | Kinase Assay | 500 nM | Not specified |

| SB 203580 | Cell Viability | MTT Assay | 85.1 µM | MDA-MB-231 |

Experimental Protocols

Preparation of SB 203580 Sulfone Stock Solution

Materials:

-

SB 203580 sulfone powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the SB 203580 sulfone powder and DMSO to room temperature.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of SB 203580 sulfone in DMSO. For example, for 1 mg of SB 203580 sulfone (MW: 393.43 g/mol ), add 254.2 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

General Cell Culture Treatment Protocol

Caption: General Experimental Workflow for Cell-Based Assays with SB 203580 Sulfone.

Protocol for Inhibition of Cytokine Production